molecular formula C12H10OS B8528825 5-Mercapto-biphenyl-2-ol

5-Mercapto-biphenyl-2-ol

Cat. No.: B8528825
M. Wt: 202.27 g/mol
InChI Key: WYPJNPZVGHICJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Mercapto-biphenyl-2-ol is a biphenyl derivative featuring a hydroxyl (-OH) group at the 2-position and a mercapto (-SH) group at the 5-position of one phenyl ring. The biphenyl scaffold, combined with polar functional groups, suggests applications in medicinal chemistry, material science, or organic synthesis. The mercapto group may enhance metal-binding capacity or redox activity, while the hydroxyl group could contribute to hydrogen bonding or acidity .

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-phenyl-4-sulfanylphenol

InChI

InChI=1S/C12H10OS/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,13-14H

InChI Key

WYPJNPZVGHICJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)S)O

Origin of Product

United States

Comparison with Similar Compounds

4-Mercapto-2-methylphenol (CAS 32281-01-9)

  • Structure: A phenolic compound with a methyl group at the 2-position and a mercapto group at the 4-position.
  • Key Differences :
    • The absence of a biphenyl system reduces steric bulk compared to 5-Mercapto-biphenyl-2-ol.
    • Methyl substitution may increase hydrophobicity but decrease acidity relative to the hydroxyl group in the biphenyl derivative.
  • Applications : Used in organic synthesis for thiol-ene reactions or as a ligand in coordination chemistry .

5-Chloro-2′-methyl[1,1′-biphenyl]-3-ol (CAS 1261908-32-0)

  • Structure : Biphenyl system with a hydroxyl group at the 3-position, a methyl group at the 2′-position, and a chlorine atom at the 5-position.
  • Key Differences :
    • Chlorine substituent increases electronegativity and may enhance stability or alter reactivity compared to the mercapto group.
    • The hydroxyl group’s position (3 vs. 2) affects hydrogen-bonding patterns and solubility.
  • Research Findings : Chlorinated biphenyls are studied for biological activity, with chlorine improving metabolic stability in drug candidates .

Methyl 5-Bromo-2-mercaptobenzoate (CAS 881900-09-0)

  • Structure : Aromatic ester with a bromine atom at the 5-position and a mercapto group at the 2-position.
  • Key Differences :
    • Ester group introduces hydrolytic sensitivity, unlike the stable hydroxyl group in this compound.
    • Bromine’s steric and electronic effects may hinder aromatic substitution reactions compared to unsubstituted biphenyl systems.
  • Applications : Used in cross-coupling reactions or as a precursor for sulfur-containing pharmaceuticals .

2-Mercapto-1-methylimidazole (CAS 60-56-0)

  • Structure : Imidazole derivative with a mercapto group and methyl substitution.
  • Key Differences :
    • Heterocyclic ring system contrasts with the biphenyl framework, altering electronic properties and biological target interactions.
    • Higher melting point (143–146°C) suggests greater crystallinity compared to liquid or low-melting biphenyl analogs .
  • Applications : Antithyroid drug (methimazole) precursor, highlighting the pharmacological relevance of mercapto-heterocycles .

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Physical State/Properties
This compound* Not Provided C₁₂H₁₀OS 202.27 Biphenyl, -OH, -SH Likely liquid or low-melting
4-Mercapto-2-methylphenol 32281-01-9 C₇H₈OS 140.20 Phenol, -CH₃, -SH Solid (exact mp unknown)
5-Chloro-2′-methylbiphenyl-3-ol 1261908-32-0 C₁₃H₁₁ClO 218.68 Biphenyl, -Cl, -CH₃, -OH Solid (mp/BP requires testing)
Methyl 5-Bromo-2-mercaptobenzoate 881900-09-0 C₈H₇BrO₂S 261.11 Ester, -Br, -SH Likely crystalline solid
2-Mercapto-1-methylimidazole 60-56-0 C₄H₆N₂S 114.17 Imidazole, -CH₃, -SH Solid (mp 143–146°C)

*Theoretical values for this compound are calculated based on its structure.

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